molecular formula C15H16N4O B11073973 2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol

2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol

Cat. No.: B11073973
M. Wt: 268.31 g/mol
InChI Key: BZPZCLKICHQSKO-UHFFFAOYSA-N
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Description

2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazole compounds .

Scientific Research Applications

2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamino group can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE is unique due to its benzotriazole core, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-(1-oxidobenzotriazol-1-ium-2-yl)-N-propan-2-ylaniline

InChI

InChI=1S/C15H16N4O/c1-11(2)16-12-7-9-13(10-8-12)18-17-14-5-3-4-6-15(14)19(18)20/h3-11,16H,1-2H3

InChI Key

BZPZCLKICHQSKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N2N=C3C=CC=CC3=[N+]2[O-]

solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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